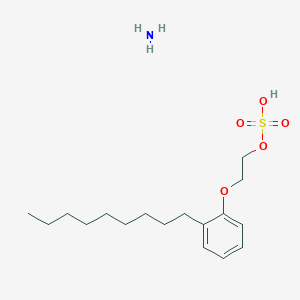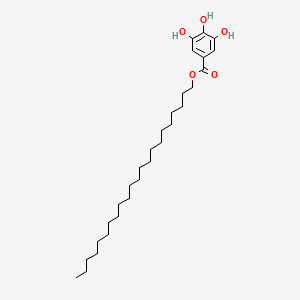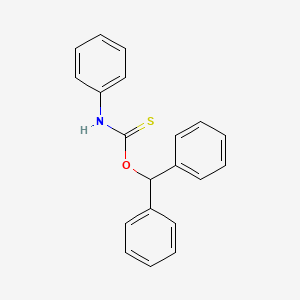![molecular formula C13H22O2 B14351056 Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- CAS No. 98506-58-2](/img/structure/B14351056.png)
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid framework and the presence of multiple functional groups, including hydroxyl and methylene groups. The bicyclo[3.3.1]nonane skeleton is a common motif in many natural products and synthetic compounds, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out under controlled conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods are employed to achieve the desired product on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Applications De Recherche Scientifique
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into certain binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-diol: Similar in structure but lacks the methylene group.
Bicyclo[3.3.1]nonane-2,6-dione: Contains ketone groups instead of hydroxyl groups.
2,6-Dimethylbicyclo[3.3.1]nonane: Similar framework with different substituents.
Uniqueness
Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene- is unique due to its specific combination of functional groups and rigid bicyclic structure.
Propriétés
Numéro CAS |
98506-58-2 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane-2,3-diol |
InChI |
InChI=1S/C13H22O2/c1-8-9-5-6-12(2,3)10(8)7-11(14)13(9,4)15/h9-11,14-15H,1,5-7H2,2-4H3 |
Clé InChI |
NDZPXEMTGZWBCT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2C(=C)C1CC(C2(C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



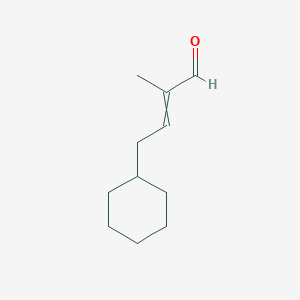
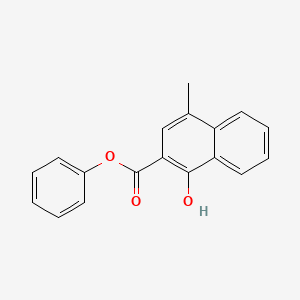
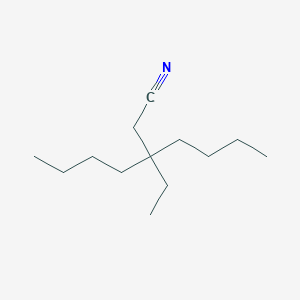
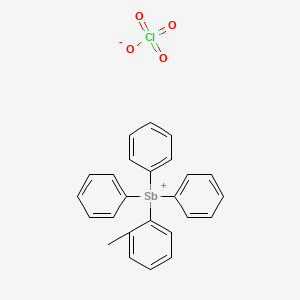
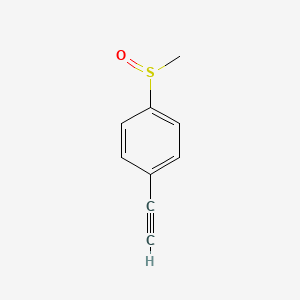
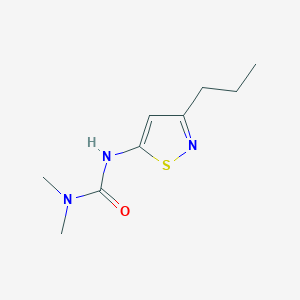
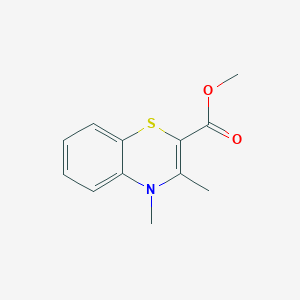
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
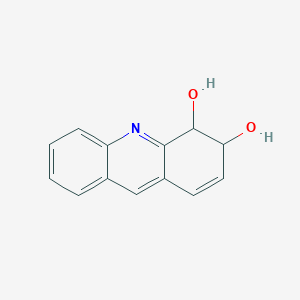
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
